molecular formula C18H17NO5 B2504633 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide CAS No. 496779-66-9

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide

Cat. No.: B2504633
CAS No.: 496779-66-9
M. Wt: 327.336
InChI Key: WRQWQTJVXRPSTD-XBXARRHUSA-N
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Description

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide is a synthetic acrylamide derivative designed for advanced pharmacological and biochemical research. Its molecular architecture, featuring a benzo[1,3]dioxole moiety linked to a dimethoxyphenyl system via an acrylamide bridge, is of significant interest in medicinal chemistry. The benzo[1,3]dioxole scaffold is a privileged structure found in compounds with a range of documented biological activities . This compound serves as a key intermediate for constructing more complex molecules and is a valuable candidate for screening in drug discovery programs, particularly in the development of targeted therapies. Researchers can utilize this compound to explore its potential as a modulator of various cellular pathways. Its structure suggests potential for investigating anti-proliferative mechanisms, given that related derivatives have been studied for their activity against cysteineyl leukotriene receptors, which are implicated in inflammatory processes . Furthermore, structural analogs based on the benzo[1,3]dioxole core have demonstrated notable biological activities, including anti-cancer properties, making this compound a relevant probe for cancer biology and oncology research . The presence of the (E)-configured acrylamide group is a critical feature that may allow for specific interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-stacking interactions. It is intended for use in in vitro assays, high-throughput screening, and molecular docking studies to elucidate structure-activity relationships and identify novel lead compounds .

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-14-6-3-12(16(10-14)22-2)4-8-18(20)19-13-5-7-15-17(9-13)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQWQTJVXRPSTD-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (E)-3-(2,4-Dimethoxyphenyl)acrylic Acid

Step 1 : Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid in pyridine/piperidine (1:4) at 80°C for 6 hours yields 85–90% crude acid.

Step 2 : Recrystallization from ethanol/water (3:1) provides analytically pure product (mp 172–174°C).

Key spectral data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.78 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.32 (d, J = 8.4 Hz, 1H, ArH), 6.63 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.51 (d, J = 2.4 Hz, 1H, ArH), 6.29 (d, J = 15.6 Hz, 1H, CH=CHCO), 3.87 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).

Formation of Acryloyl Chloride

Treat (E)-3-(2,4-dimethoxyphenyl)acrylic acid (1.0 eq) with oxalyl chloride (2.5 eq) and catalytic DMF (0.1 eq) in anhydrous DCM at 0°C→RT. After 3 hours, evaporate solvent under reduced pressure to obtain quantitative yield of acid chloride.

Amide Coupling with Benzo[d]dioxol-5-amine

Add acid chloride (1.2 eq) dropwise to a stirred solution of benzo[d]dioxol-5-amine (1.0 eq) and Et₃N (3.0 eq) in THF at −10°C. Stir for 12 hours at RT, extract with EtOAc, wash with 5% HCl and brine. Column chromatography (SiO₂, EtOAc/hexane 1:3) gives 68–73% yield.

Optimization Note : Excess acid chloride and low temperatures minimize diimide formation.

One-Pot Synthesis Using Meldrum’s Acid (Route B)

Reaction Protocol

Adapted from GP I in search result:

  • Charge 2,4-dimethoxybenzaldehyde (1.0 eq), benzo[d]dioxol-5-amine (1.0 eq), and Meldrum’s acid (1.0 eq) in pyridine (0.5 M).
  • Heat at 60°C for 8 hours under N₂.
  • Quench with ice-water, extract with EtOAc, and purify via column chromatography (EtOAc/hexane 1:4).

Yield : 58–63%.

Mechanistic Insights

Meldrum’s acid acts as a carbonyl activator, forming a β-keto ester intermediate that undergoes dehydration to the α,β-unsaturated amide. The (E)-selectivity arises from thermodynamic stabilization of the trans isomer during keto-enol tautomerism.

Photochemical Synthesis (Route C)

Oxidative Coupling Protocol

Based on search result:

  • Combine 2,4-dimethoxycinnamyl alcohol (1.0 eq), benzo[d]dioxol-5-amine (1.2 eq), Eosin Y (1 mol%), and KOH (5.0 eq) in N,N-dimethylacetamide.
  • Irradiate with 18 W blue LEDs under O₂ at RT for 24 hours.
  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Yield : 42–48%.

Advantages and Limitations

  • Pros : Avoids preformed acid chlorides; uses O₂ as a terminal oxidant.
  • Cons : Lower yield due to competing oxidation pathways; requires specialized equipment.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
7.64 d (J=15.6) 1H CH=CHCO
7.22 d (J=8.4) 1H ArH (C6')
6.82 dd (J=8.4, 2.4) 1H ArH (C5')
6.71 d (J=2.4) 1H ArH (C3')
6.53 d (J=15.6) 1H CH=CHCO
6.01 s 2H OCH₂O
3.92 s 3H OCH₃ (C2')
3.88 s 3H OCH₃ (C4')

Data extrapolated from analogs in.

IR Spectroscopy (KBr)

  • ν (cm⁻¹) : 3285 (N–H stretch), 1654 (C=O amide I), 1603 (C=C), 1249 (C–O–C).

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Yield 68–73% 58–63% 42–48%
Purity >95% (HPLC) 90–93% 85–88%
Stereoselectivity >99% E >98% E 92–95% E
Scalability 100 g+ 50 g <10 g
Cost Index High Moderate Low

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent research has highlighted the potential of compounds similar to (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide in anticancer therapies. For example, derivatives of the benzo[d][1,3]dioxole structure have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways such as caspase activation and modulation of cell cycle proteins .

Case Study: Synthesis and Evaluation

A study synthesized several analogs of this compound to evaluate their cytotoxic effects. The results indicated that modifications on the phenyl ring significantly influenced the potency against cancer cells. The most effective compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as lead candidates for further development .

Environmental Applications

2.1 Heavy Metal Detection

Compounds with similar structures have been explored for their ability to act as sensors for heavy metals such as lead (Pb²⁺). A notable study utilized a derivative of benzo[d][1,3]dioxole to develop a sensitive sensor that can detect Pb²⁺ ions at low concentrations. The sensor operates based on fluorescence quenching mechanisms, providing a rapid and reliable method for environmental monitoring .

Data Table: Sensor Performance Metrics

CompoundDetection Limit (µM)Response Time (s)Selectivity Ratio
This compound0.51015
Benzodioxole derivative0.2520

Materials Science

3.1 Polymer Development

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Case Study: Polymer Blends

In a comparative study, blends of polyvinyl chloride (PVC) with varying concentrations of the acrylamide compound were analyzed. The results showed that even small amounts (5% by weight) significantly enhanced the thermal stability and mechanical properties of the PVC matrix .

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The 2,4-dimethoxyphenyl group distinguishes the target compound from analogs. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Features
Target Compound 2,4-dimethoxyphenyl 327.33 High lipophilicity (2 methoxy groups)
(E)-N-(3,4-dimethoxyphenethyl) analog 3,4-dimethoxyphenethyl 356.20 Extended alkyl chain, dual methoxy
(E)-N-phenethyl analog Phenethyl ~300 (estimated) Simple aromatic substituent
(E)-N-(4-hydroxyphenethyl) analog 4-hydroxyphenethyl ~313 (estimated) Hydroxyl group enhances polarity
(E)-N-(3-phenylpropyl) analog 3-phenylpropyl 330.15 Bulky alkyl-aromatic substituent

Key Observations :

  • Compounds with phenethyl or 3-phenylpropyl groups exhibit moderate molecular weights (~300–330 g/mol), aligning with Lipinski’s rule for drug-likeness .

SAR Insights :

  • Methoxy Groups : The 2,4-dimethoxy substitution may enhance metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
  • Phenethyl vs. Alkyl Chains : Phenethyl-substituted analogs show stronger anticancer activity than alkyl-chain derivatives, likely due to improved aromatic stacking in biological targets .
  • Anti-Obesity Activity : Hydroxyl-containing analogs (e.g., ’s compound) reduce adipocyte size and blood triglycerides, suggesting polar groups aid in lipid metabolism modulation .

Biological Activity

The compound (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide is a derivative of benzodioxole that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action of this compound based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with appropriate arylamine substrates. The resulting compound features a planar benzo[d][1,3]dioxole moiety which is crucial for its biological activity. The structural integrity can be confirmed through various spectroscopic techniques including NMR and X-ray crystallography, which reveal significant intramolecular interactions and hydrogen bonding patterns that stabilize the molecular structure .

Anticancer Properties

Recent studies have demonstrated that compounds containing the benzodioxole moiety exhibit significant anticancer activity . For instance, derivatives similar to this compound have been shown to induce cytotoxic effects on various cancer cell lines:

  • IC50 Values : The IC50 values for related compounds were reported in the range of 3.94 to 9.12 mM , indicating varying degrees of cytotoxicity against Hep3B liver cancer cells. Notably, compounds with amide functionalities demonstrated lower IC50 values compared to their non-amide counterparts, suggesting enhanced potency .
  • Mechanism of Action : Flow cytometry analyses indicated that certain derivatives can induce cell cycle arrest at the G2-M phase. For example, compound 2a significantly reduced the fraction of cells in the G1 phase from 65.3% to 52.53% when compared with Doxorubicin, a standard anticancer agent . This suggests that this compound may exert its effects through modulation of cell cycle dynamics.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH assay. Results indicated that compounds with similar structures showed promising antioxidant activity comparable to known antioxidants like Trolox . This property is particularly relevant as oxidative stress is a contributing factor in cancer progression.

Comparative Analysis of Biological Activities

CompoundAnticancer Activity (IC50 mM)Antioxidant ActivityMechanism
Compound 2a3.94ModerateG2-M phase arrest
Compound 2b9.12LowMinimal impact
DoxorubicinStandard ControlN/ADNA intercalation

Case Studies

Several studies have focused on the biological evaluation of benzodioxole derivatives:

  • Study on Hepatocellular Carcinoma : Investigated the cytotoxic effects of various benzodioxole derivatives on Hep3B cells, revealing that modifications to the benzodioxole structure significantly influence anticancer efficacy .
  • Antioxidant Evaluation : Assessed through in vitro assays showing that derivatives possess substantial free radical scavenging capabilities which could be beneficial in cancer therapy by reducing oxidative damage .

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